molecular formula C16H16N2O2S B2447952 N-(1-ethyl-2-oxoindolin-5-yl)-2-(thiophen-2-yl)acetamide CAS No. 921812-79-5

N-(1-ethyl-2-oxoindolin-5-yl)-2-(thiophen-2-yl)acetamide

Cat. No. B2447952
CAS RN: 921812-79-5
M. Wt: 300.38
InChI Key: DLZDUCJCGFMIAU-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxoindolin-5-yl)-2-(thiophen-2-yl)acetamide, also known as ETAA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

N-(1-ethyl-2-oxoindolin-5-yl)-2-(thiophen-2-yl)acetamide has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, N-(1-ethyl-2-oxoindolin-5-yl)-2-(thiophen-2-yl)acetamide has been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Moreover, N-(1-ethyl-2-oxoindolin-5-yl)-2-(thiophen-2-yl)acetamide has been studied for its potential as an anticonvulsant agent, as it has been shown to reduce seizures in animal models.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-2-(thiophen-2-yl)acetamide is not fully understood. However, it has been suggested that N-(1-ethyl-2-oxoindolin-5-yl)-2-(thiophen-2-yl)acetamide exerts its effects by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. Additionally, N-(1-ethyl-2-oxoindolin-5-yl)-2-(thiophen-2-yl)acetamide has been shown to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. Moreover, N-(1-ethyl-2-oxoindolin-5-yl)-2-(thiophen-2-yl)acetamide has been suggested to act as a GABA receptor agonist, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
N-(1-ethyl-2-oxoindolin-5-yl)-2-(thiophen-2-yl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, N-(1-ethyl-2-oxoindolin-5-yl)-2-(thiophen-2-yl)acetamide has been shown to reduce inflammation by reducing the production of pro-inflammatory cytokines. Moreover, N-(1-ethyl-2-oxoindolin-5-yl)-2-(thiophen-2-yl)acetamide has been shown to reduce seizures in animal models.

Advantages and Limitations for Lab Experiments

N-(1-ethyl-2-oxoindolin-5-yl)-2-(thiophen-2-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using various assays. Additionally, N-(1-ethyl-2-oxoindolin-5-yl)-2-(thiophen-2-yl)acetamide has been shown to be relatively safe, with no significant side effects reported in animal models. However, there are also limitations to using N-(1-ethyl-2-oxoindolin-5-yl)-2-(thiophen-2-yl)acetamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the type of cancer or inflammation being studied. Additionally, more research is needed to determine the optimal dosage and administration route for N-(1-ethyl-2-oxoindolin-5-yl)-2-(thiophen-2-yl)acetamide.

Future Directions

There are several future directions for research on N-(1-ethyl-2-oxoindolin-5-yl)-2-(thiophen-2-yl)acetamide. One direction is to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to investigate its potential as an anti-inflammatory agent in human clinical trials. Moreover, further research is needed to determine the optimal dosage and administration route for N-(1-ethyl-2-oxoindolin-5-yl)-2-(thiophen-2-yl)acetamide. Additionally, more research is needed to fully understand its mechanism of action and to identify any potential side effects.

Synthesis Methods

N-(1-ethyl-2-oxoindolin-5-yl)-2-(thiophen-2-yl)acetamide can be synthesized through a two-step process. The first step involves the reaction of 2-aminobenzoylacetate with ethyl bromoacetate to form N-ethyl-2-oxoindoline-5-carboxamide. The second step involves the reaction of the product obtained in the first step with thiophene-2-carboxylic acid to form N-(1-ethyl-2-oxoindolin-5-yl)-2-(thiophen-2-yl)acetamide.

properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-2-18-14-6-5-12(8-11(14)9-16(18)20)17-15(19)10-13-4-3-7-21-13/h3-8H,2,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZDUCJCGFMIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-2-oxoindolin-5-yl)-2-(thiophen-2-yl)acetamide

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